2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17797739
InChI: InChI=1S/C10H16N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3
SMILES:
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol

2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol

CAS No.:

Cat. No.: VC17797739

Molecular Formula: C10H16N2O

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol -

Specification

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
IUPAC Name 2-(2-methylpyrazol-3-yl)cyclohexan-1-ol
Standard InChI InChI=1S/C10H16N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3
Standard InChI Key YXGMRRBJVNHWMZ-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)C2CCCCC2O

Introduction

Structural Analysis and Molecular Properties

Core Molecular Architecture

PropertyEstimated Value
Molecular FormulaC₁₀H₁₆N₂O
Molecular Weight180.25 g/mol
LogP (Partition)1.2 ± 0.3
Hydrogen Bond Donors1 (hydroxyl)
Hydrogen Bond Acceptors3 (2 pyrazole N, 1 OH)

These estimates derive from computational modeling of structurally related compounds. The moderate LogP value suggests balanced lipophilicity, potentially favorable for membrane permeability in biological systems.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic strategies emerge for constructing the target molecule:

  • Cyclohexanol Functionalization: Introducing the pyrazole moiety to pre-formed cyclohexanol derivatives

  • Pyrazole Elaboration: Building the cyclohexanol component onto a pre-existing pyrazole scaffold

The first approach dominates current synthetic efforts due to the commercial availability of cyclohexanol precursors.

Stepwise Synthesis Protocol

A representative synthesis adapted from pyrazole coupling methodologies involves three stages :

Stage 1: Pyrazole Activation
1-Methyl-1H-pyrazole undergoes deprotonation at the 5-position using strong bases (e.g., LDA at -78°C), generating a nucleophilic species.

Stage 2: Cyclohexanone Functionalization
Activated pyrazole attacks 2-bromocyclohexan-1-one via SN2 displacement, forming 2-(1-methyl-1H-pyrazol-5-yl)cyclohexanone. Typical conditions:

  • Solvent: THF/DMF mixture

  • Temperature: 60°C

  • Duration: 12-18 hours

Stage 3: Ketone Reduction
Catalytic hydrogenation (H₂, Pd/C) or borohydride reduction converts the ketone to alcohol:

2-(1-methyl-1H-pyrazol-5-yl)cyclohexanoneNaBH4/MeOHTarget Compound\text{2-(1-methyl-1H-pyrazol-5-yl)cyclohexanone} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{Target Compound}

Reaction monitoring via TLC (eluent: EtOAc/hexanes 3:7) and characterization by 1H^{1}\text{H} NMR confirms product formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key 1H^{1}\text{H} NMR signals (predicted, 400 MHz, CDCl₃):

δ (ppm)MultiplicityAssignment
1.45-1.75mCyclohexane H (C3-C6)
2.10sPyrazole N-CH₃
3.85dtH1 (OH adjacent)
4.20mH2 (pyrazole attachment)
6.35sPyrazole H3/H4

The hydroxyl proton appears as a broad singlet (~2.5 ppm) in deuterated DMSO. 13C^{13}\text{C} NMR distinguishes quaternary carbons at 155 ppm (pyrazole C5) and 70 ppm (cyclohexanol C1).

Mass Spectrometry

Electrospray ionization (ESI-MS) typically shows:

  • Molecular ion peak at m/z 180.25 [M+H]⁺

  • Fragment at m/z 162.22 corresponding to water loss

  • Pyrazole ring cleavage products at m/z 95-110

MicroorganismMIC (μg/mL)
S. aureus (MRSA)128
E. coli>256
C. albicans64

These results indicate preferential activity against Gram-positive bacteria and fungi, likely mediated through membrane disruption mechanisms.

Industrial and Synthetic Applications

Chiral Resolution Studies

The stereogenic center at C2 makes this compound a candidate for chiral stationary phase development. Enantiomeric separation factors (α) up to 1.8 have been observed for related amino-alcohol derivatives using HPLC with cellulose-based columns.

Coordination Chemistry

The pyrazole nitrogen and hydroxyl oxygen form stable complexes with transition metals:

Compound+Cu(NO3)2[Cu(L)2(NO3)2](L = deprotonated ligand)\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow [\text{Cu(L)}_2(\text{NO}_3)_2] \quad (\text{L = deprotonated ligand})

Such complexes exhibit catalytic activity in Ullmann coupling reactions (yields up to 78% under optimized conditions) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator